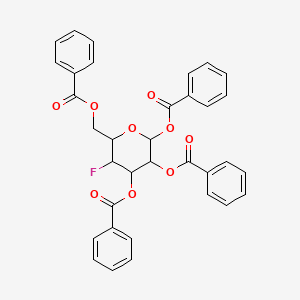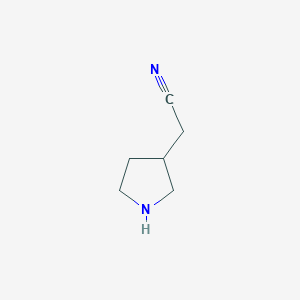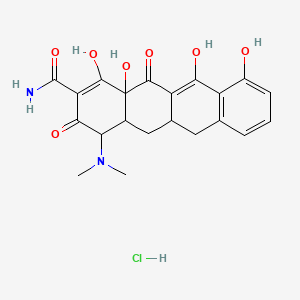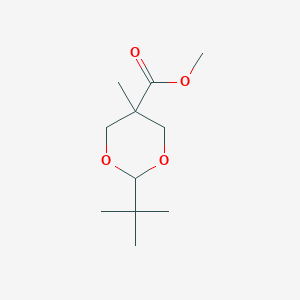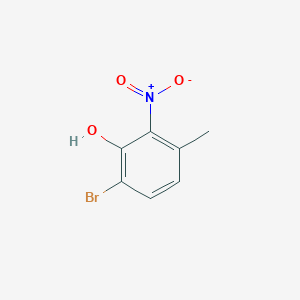![molecular formula C25H45NO19S B12287667 5-Amino-2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12287667.png)
5-Amino-2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one is a synthetic steroidal compound It is structurally related to the class of secosteroids, which are characterized by the cleavage of one of the rings of the steroid nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 17alpha position.
Methoxylation: Introduction of the methoxy group at the 3 position.
Ethylation: Introduction of the ethyl group at the 13 position.
Secosteroid Formation: Cleavage of the steroid nucleus to form the secosteroid structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of the double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of endocrine disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing the expression of target genes. This can lead to various physiological effects, including changes in metabolism, growth, and development.
Comparison with Similar Compounds
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:
Estradiol: A natural estrogen with similar steroidal structure but different functional groups.
Testosterone: A natural androgen with a different steroidal structure and functional groups.
Progesterone: A natural progestogen with a different steroidal structure and functional groups.
These comparisons highlight the uniqueness of (+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one in terms of its chemical structure and biological activity.
Properties
IUPAC Name |
5-amino-2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45NO19S/c1-39-22-17(37)14(34)21(9(5-30)42-22)46-25-18(38)13(33)20(8(4-29)43-25)45-24-16(36)12(32)19(7(3-28)41-24)44-23-15(35)11(31)10(26)6(2-27)40-23/h6-25,27-38H,2-5,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWQDVDSQFQNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)N)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45NO19S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
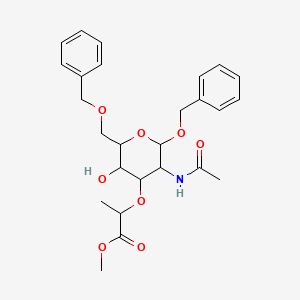

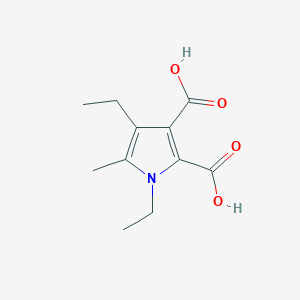
![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)

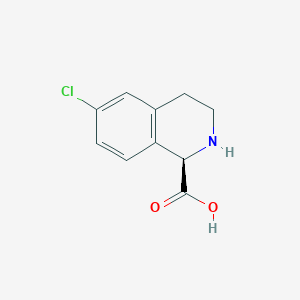
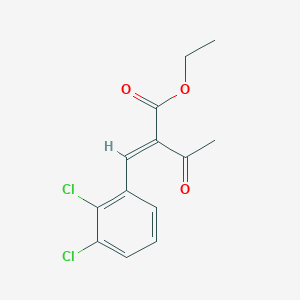
![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)
